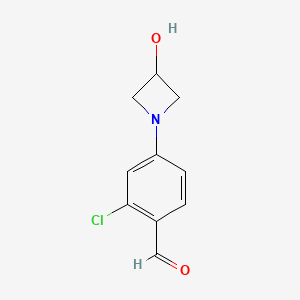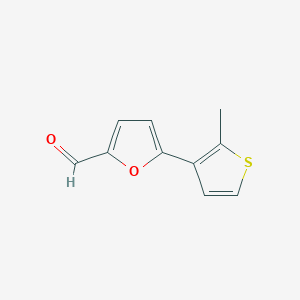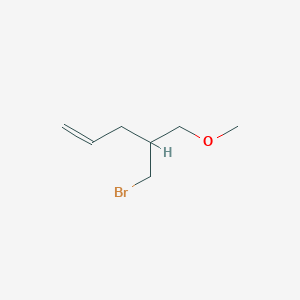![molecular formula C10H12ClNO2 B13193911 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid is a compound that belongs to the class of amino acids It is structurally characterized by the presence of a chlorophenyl group attached to the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable precursor of propanoic acid. One common method involves the use of a condensation reaction between 2-chlorobenzylamine and an α-bromo acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol, amines in an organic solvent, or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Aplicaciones Científicas De Investigación
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and its interaction with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: Another amino acid derivative with a similar structure but different functional groups.
2-{[(2-Bromophenyl)methyl]amino}propanoic acid: A brominated analog with potentially different reactivity and biological activity.
2-{[(2-Fluorophenyl)methyl]amino}propanoic acid:
Uniqueness
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s interaction with biological targets can differ from its analogs, leading to distinct therapeutic effects.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clave InChI |
FHNTYTHJNWCVLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13193828.png)
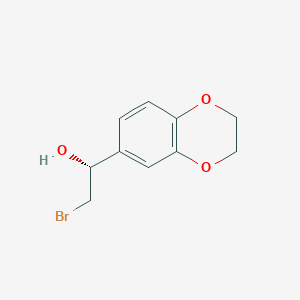
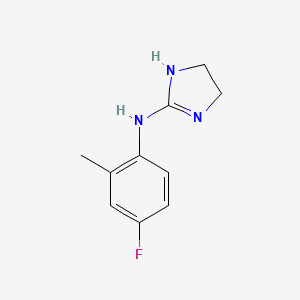
![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
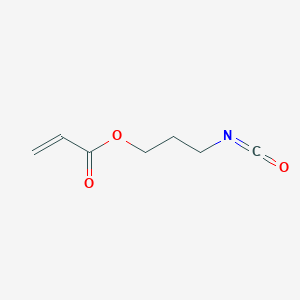
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)

